molecular formula C22H22N2O4 B3865347 N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

Cat. No. B3865347
M. Wt: 378.4 g/mol
InChI Key: QUAANMSPQXJTSD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide, also known as EMBNAH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBNAH belongs to the family of hydrazones and has been found to exhibit interesting biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been found to exert various biochemical and physiological effects in cells. Some of the effects are as follows:
1. Inhibition of pro-inflammatory cytokines and chemokines: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Induction of apoptosis: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
3. Inhibition of cell proliferation: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide inhibits the proliferation of cancer cells by arresting the cell cycle at the G1/S phase.

Advantages and Limitations for Lab Experiments

N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has several advantages and limitations for lab experiments. Some of them are as follows:
Advantages:
1. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide is easy to synthesize and purify.
2. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide exhibits potent biological activities at low concentrations.
3. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide is stable under normal lab conditions.
Limitations:
1. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has poor solubility in water, which limits its use in aqueous solutions.
2. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has not been extensively studied in vivo, which limits its potential applications.
3. N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide may exhibit off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide. Some of them are as follows:
1. Further investigation of the mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide in vivo.
3. Investigation of the potential applications of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide in other disease models.
4. Development of novel derivatives of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide with improved solubility and potency.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide is a promising candidate for scientific research due to its potent biological activities. Further investigation of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide could lead to the development of novel therapeutics for various diseases.

Scientific Research Applications

N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to exhibit various biological activities that make it a promising candidate for scientific research. Some of the potential applications of N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide are as follows:
1. Anti-inflammatory activity: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been found to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Anticancer activity: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to exhibit anticancer activity against various cancer cell lines. It induces apoptosis and inhibits the proliferation of cancer cells.
3. Antimicrobial activity: N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide has been found to exhibit antimicrobial activity against various gram-positive and gram-negative bacteria and fungi.

properties

IUPAC Name

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-27-20-12-11-18(26-2)13-17(20)14-23-24-22(25)15-28-21-10-6-8-16-7-4-5-9-19(16)21/h4-14H,3,15H2,1-2H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAANMSPQXJTSD-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-ethoxy-5-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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